molecular formula C23H22N4O2 B5105823 N,N-DIMETHYL-N-{4-[1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL]PHENYL}AMINE

N,N-DIMETHYL-N-{4-[1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL]PHENYL}AMINE

Cat. No.: B5105823
M. Wt: 386.4 g/mol
InChI Key: HMHOIRIIIQAKTE-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-N-{4-[1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL]PHENYL}AMINE is a complex organic compound that features a pyrazole ring substituted with nitrophenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-N-{4-[1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL]PHENYL}AMINE typically involves multi-step organic reactions. One common method starts with the preparation of 1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole, which is then reacted with N,N-dimethylaniline under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-N-{4-[1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL]PHENYL}AMINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N,N-DIMETHYL-N-{4-[1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL]PHENYL}AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-N-{4-[1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL]PHENYL}AMINE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-nitroaniline: Similar in structure but lacks the pyrazole ring.

    N,N-Dimethyl-1-(4-nitrophenyl)methanamine: Similar but with a different substitution pattern on the aromatic ring.

Uniqueness

N,N-DIMETHYL-N-{4-[1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL]PHENYL}AMINE is unique due to the presence of both nitrophenyl and phenyl groups attached to a pyrazole ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N,N-dimethyl-4-[2-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-25(2)19-10-8-18(9-11-19)23-16-22(17-6-4-3-5-7-17)24-26(23)20-12-14-21(15-13-20)27(28)29/h3-15,23H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHOIRIIIQAKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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